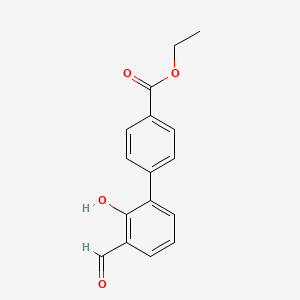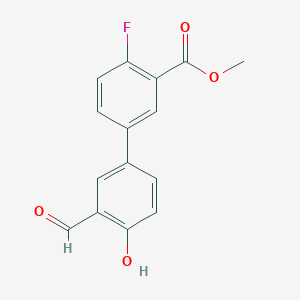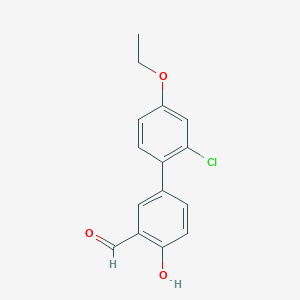
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% (5-CPCF-95) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid and is available commercially in 95% purity. 5-CPCF-95 has been used in studies of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, antioxidant activity, and anti-inflammatory effects. It has also been used in studies of the effects of environmental contaminants on aquatic ecosystems. Additionally, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been used to study the effects of drugs on the central nervous system.
Mechanism of Action
The exact mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it is believed to have antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
In laboratory studies, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals. In animal studies, 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, it is not water-soluble, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for 5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications. Other potential future directions include further investigations of its environmental effects, as well as its potential use in drug development.
Synthesis Methods
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% is synthesized from 4-chlorophenol and urea via a reaction with sodium hydroxide. The reaction is carried out in an aqueous medium and requires an acid catalyst to facilitate the reaction. The reaction yields a white, crystalline solid which is then purified to 95% purity.
properties
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-4-3-8(5-11(12)14(16)19)9-1-2-10(7-17)13(18)6-9/h1-7,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNOKBFNYNJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685317 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261907-59-8 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














